6,7-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
Overview
Description
6,7-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound features a chromen-2-one core structure with dimethyl substitutions at the 6 and 7 positions, and a 4-methylpiperidin-1-ylmethyl group at the 4 position. Chromen-2-one derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Dimethyl Substitution:
Attachment of the Piperidine Moiety: The final step involves the nucleophilic substitution reaction where the 4-methylpiperidin-1-ylmethyl group is introduced at the 4 position of the chromen-2-one core. This can be done using a suitable piperidine derivative and a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
6,7-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Chemical Biology: The compound serves as a tool for investigating cellular pathways and mechanisms of action of various biological processes.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of cellular pathways. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one: Unique due to its specific substitution pattern and piperidine moiety.
Coumarin Derivatives: Similar core structure but different substitution patterns, leading to varied biological activities.
Piperidine Derivatives: Compounds with piperidine moiety but different core structures, such as piperidinones and spiropiperidines.
Uniqueness
This compound is unique due to its combination of a chromen-2-one core with specific dimethyl and piperidine substitutions
Properties
IUPAC Name |
6,7-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-12-4-6-19(7-5-12)11-15-10-18(20)21-17-9-14(3)13(2)8-16(15)17/h8-10,12H,4-7,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRBTENOJOWZBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C(=C3)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801322825 | |
Record name | 6,7-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801322825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49646836 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
848914-06-7 | |
Record name | 6,7-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801322825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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